beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)-

Description

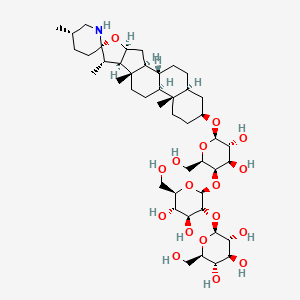

The compound β-D-galactopyranoside, (3β,5α,22β,25S)-spirosolan-3-yl O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→4)- is a spirosolan-type steroidal saponin characterized by:

- Core structure: A spirosolan skeleton with stereochemical configurations at positions 3β, 5α, 22β, and 25S.

- Glycosylation pattern: A trisaccharide chain consisting of two β-D-glucopyranosyl residues linked via (1→2) and (1→4) glycosidic bonds to a terminal β-D-galactopyranoside moiety.

This compound belongs to a class of bioactive molecules commonly isolated from plants in the Allium, Polygona, and Aralia genera. Its structural complexity contributes to diverse biological activities, including cytotoxicity, antiplatelet aggregation, and immune modulation .

Properties

CAS No. |

17406-46-1 |

|---|---|

Molecular Formula |

C45H75NO17 |

Molecular Weight |

902.1 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H75NO17/c1-19-7-12-45(46-15-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(56)35(54)38(29(18-49)60-40)61-42-39(34(53)32(51)28(17-48)59-42)62-41-36(55)33(52)31(50)27(16-47)58-41/h19-42,46-56H,5-18H2,1-4H3/t19-,20-,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

DMUPZSDWJVULSC-MMQVRIEESA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)NC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)NC1 |

Origin of Product |

United States |

Biological Activity

The compound beta-D-Galactopyranoside, (3beta,5alpha,22beta,25S)-spirosolan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)- is a complex glycoside with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirosolan skeleton linked to multiple glycosidic units. Its structural complexity suggests a diverse range of interactions with biological systems.

Cytotoxic Effects

Studies on related glycosides have revealed their potential cytotoxic effects against cancer cell lines. For example, tomatine has been reported to inhibit the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The cytotoxic mechanism often involves inducing apoptosis and disrupting cellular metabolism.

Immunomodulatory Effects

Glycosides such as those derived from tomato plants have been noted for their immunomodulatory effects. They can enhance immune responses by acting as adjuvants, stimulating both humoral and cellular immunity . This property may be relevant for therapeutic applications in infectious diseases and cancer.

Case Studies

- Tomatine and Cancer Cell Lines : A study demonstrated that tomatine-rich extracts significantly inhibited the growth of several human cancer cell lines. The extract's effectiveness was attributed to its ability to induce apoptosis and inhibit cell cycle progression .

- Antimicrobial Efficacy : In vitro studies have shown that spirosolane derivatives possess antimicrobial properties against various fungi and bacteria. These findings suggest that beta-D-Galactopyranoside could similarly exhibit antimicrobial effects due to its structural analogies with known active compounds .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of beta-D-Galactopyranoside is its antimicrobial properties. Research indicates that compounds related to this glycoside exhibit inhibitory effects on various fungi and bacteria. For instance, studies have shown that spirosolan derivatives can inhibit fungal growth, making them potential candidates for antifungal therapies .

Case Study:

A study conducted by Nishie et al. (1976) demonstrated the cardiotonic activities of glycoalkaloids including beta-D-Galactopyranoside derivatives, showing that these compounds can influence cardiac muscle contractility .

Immunological Applications

Beta-D-Galactopyranoside has been explored for its role as an immunological adjuvant. This application is particularly relevant in vaccine development where enhancing immune response is critical. The compound's ability to modulate immune pathways can aid in designing more effective vaccines .

Case Study:

Research has indicated that glycosides can enhance the efficacy of certain vaccines by promoting a stronger immune response through their adjuvant properties .

Antifungal and Antibacterial Agent

The antifungal properties of beta-D-Galactopyranoside suggest potential therapeutic uses in treating infections caused by resistant strains of fungi and bacteria. The mechanism often involves disrupting cellular processes in pathogens, thereby inhibiting their growth .

Data Table: Antimicrobial Efficacy of Beta-D-Galactopyranoside Derivatives

| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Beta-D-Galactopyranoside | Candida albicans | 15 | Nishie et al., 1976 |

| Spirosolan derivative | E. coli | 20 | Merck Index |

| Alpha-tomatine | Aspergillus niger | 18 | Arneson & Durbin, 1968 |

Safety and Regulatory Information

While beta-D-Galactopyranoside exhibits promising applications, safety assessments are crucial for its use in therapeutic contexts. Current data indicates it may cause irritation if ingested or improperly handled . Regulatory bodies have not classified it as a hazardous substance under normal conditions; however, appropriate precautions should be taken when handling the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirosolan and Furostanol Glycosides

The target compound shares a spirosolan core with other steroidal saponins but differs in sugar linkage patterns , stereochemistry , and substituent groups . Key comparisons include:

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Sugar Chain Complexity: The target compound’s (1→2)-(1→4)-linked glucosyl-glucosyl-galactose chain is distinct from simpler (1→4)-Gal linkages (e.g., in Polygona compounds) or branched chains in macrostemonosides .

Stereochemical Impact: The 25S configuration in the target compound contrasts with 25R in macrostemonosides, affecting receptor binding and bioactivity .

Core Modifications: Furostanol derivatives (e.g., macrostemonosides) lack the spirosolan ring closure, influencing their stability and solubility .

Pharmacological Activities

- Cytotoxicity: Spirosolan glycosides from Allium show activity against cancer cell lines (e.g., macrostemonosides O-R) .

- Antiplatelet Effects: Macrostemonosides E and F inhibit ADP-induced platelet aggregation, with IC₅₀ values in the micromolar range .

- Antiviral Potential: Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside (structurally distinct but shares a galactopyranoside group) showed predicted inhibition of SARS-CoV-2 ORF8-IRF3 interactions .

Q & A

Advanced Research Question

- Comparative analogs : Synthesize or isolate derivatives with altered glycosylation (e.g., removal of terminal galactose or substitution with xylose) and test in bioassays .

- Enzymatic digestion : Use glycosidases (e.g., β-glucosidase) to cleave specific linkages and assess activity loss via cytotoxicity assays .

- Molecular dynamics : Simulate interactions between glycosylated variants and target proteins (e.g., membrane receptors) using software like AutoDock or GROMACS .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question

- Standardized assays : Use identical cell lines (e.g., HT-29 or MGC-803 for cytotoxicity) and protocols (e.g., MTT assay at 48 hours) to minimize variability .

- Orthogonal validation : Confirm activity via complementary methods (e.g., apoptosis markers like Annexin V alongside cytotoxicity data) .

- Purity verification : Re-test compounds with ≥95% purity (HPLC-ELSD) to exclude confounding effects from impurities .

What strategies are effective for synthesizing this compound with high stereochemical fidelity?

Q. Methodological Focus

- Glycosylation reactions : Use trichloroacetimidate donors for β-linked glucopyranosyl units under Schmidt conditions. Protect hydroxyl groups with benzyl or acetyl groups to control regioselectivity .

- Spirosolan aglycone coupling : Activate the C3 hydroxyl via imidazole-thiocarbonate intermediates for efficient glycosidic bond formation .

- Enzymatic synthesis : Leverage glycosyltransferases (e.g., UDP-glucose-dependent enzymes) for stereospecific linkages .

Which chromatographic techniques are optimal for quantifying this compound in complex mixtures?

Q. Analytical Focus

- HPLC-ELSD/MS : Use a C18 column with a gradient of water-acetonitrile (0.1% formic acid) for separation. ELSD detects non-UV-active sugars, while MS/MS provides selective quantification .

- HILIC (Hydrophilic Interaction LC) : Effective for polar glycosides, especially when resolving overlapping peaks from similar glycosides .

How can molecular docking predict interactions between this compound and biological targets?

Q. Mechanistic Focus

- Target selection : Prioritize proteins with known spirosolan interactions (e.g., sterol-binding enzymes or ion channels) .

- Docking workflow : Use AutoDock Vina to model the compound into the active site, focusing on hydrogen bonds between glycosyl hydroxyls and catalytic residues. Validate with SPR (surface plasmon resonance) for binding affinity .

What are the challenges in characterizing the (1→2) and (1→4) glycosidic linkages in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.